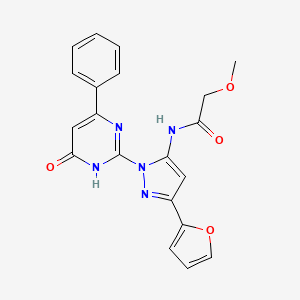

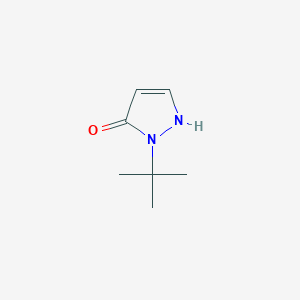

1-(TERT-BUTYL)-1H-PYRAZOL-5-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-tert-butyl-1H-pyrazol-3-one is a type of organic compound known as phenylpyrazoles . It is a novel pyrazol-5-ol derivative with a wide range of potential applications in scientific research.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For example, a one-pot two-step synthesis of a similar compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was reported, which involved a solvent-free condensation/reduction reaction sequence .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, they can participate in cycloaddition of dicarboxylic alkynes and hydrazines that are catalyzed by rhodium .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary. For instance, pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) .Applications De Recherche Scientifique

Carbon Dioxide Fixation and Small Molecule Reactivity

A bifunctional frustrated Lewis pair derived from 1H-pyrazole has been employed for the fixation of carbon dioxide and related small molecules, demonstrating the potential of pyrazolyl derivatives in carbon capture and utilization technologies. The reactions afforded various adducts as zwitterionic, bicyclic boraheterocycles, showcasing the compound's role in creating novel structures with potential applications in green chemistry and environmental remediation (Theuergarten et al., 2012).

Ligand Synthesis and Coordination Chemistry

Derivatives of pyrazoles have been extensively studied as ligands for their ability to form complexes with various metals. These complexes have applications ranging from luminescent materials for biological sensing to catalysts for chemical transformations, indicating the importance of 2-tert-butyl-1H-pyrazol-3-one derivatives in the development of advanced materials and catalytic processes (Halcrow, 2005).

Reactivity and Derivative Synthesis

Research on pyrazolotriazine derivatives, closely related to 2-tert-butyl-1H-pyrazol-3-one, reveals their reactivity under various conditions, leading to the formation of compounds with potential biological activity. Such studies contribute to the pharmaceutical sciences by providing new pathways for the synthesis of biologically active molecules (Mironovich & Shcherbinin, 2014).

Photophysical Properties and Material Science

Binuclear platinum complexes featuring pyrazolate bridges have been synthesized, exhibiting distinct photophysical properties based on the modification of the pyrazolate ligand. These findings are crucial for the design of new materials with specific optical and electronic properties, suitable for applications in organic light-emitting diodes (OLEDs) and other photonic devices (Ma et al., 2005).

Mécanisme D'action

Target of Action

Pyrazole derivatives, a class of compounds to which 2-tert-butyl-1h-pyrazol-3-one belongs, are known to have a wide range of biological activities . They are found as a core framework in a huge library of heterocyclic compounds that envelop promising agro-chemical, fluorescent, and biological potencies .

Mode of Action

It’s worth noting that pyrazole derivatives have been reported to interact with various biological targets, leading to a range of potential effects . The interaction of 2-tert-butyl-1H-pyrazol-3-one with its targets and the resulting changes would need further investigation.

Biochemical Pathways

Pyrazole derivatives are known to be involved in a broad spectrum of biological characteristics . They are widely distributed in nature and play an important part in metabolism due to their structural nucleus occurring in various natural products .

Pharmacokinetics

One related compound, n-[(3z)-5-tert-butyl-2-phenyl-1,2-dihydro-3h-pyrazol-3-ylidene]-n’-(4-chlorophenyl)urea, has been reported to interact with mitogen-activated protein kinase 14

Result of Action

Pyrazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

The safety and hazards associated with pyrazole derivatives can vary. For instance, tert-butanol, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, acute inhalation toxicity - vapors, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system and central nervous system .

Orientations Futures

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, the ongoing need for new and functionalized N-heterocyclic amines to probe novel reactivity has driven the development of innovative synthetic methods for their preparation .

Analyse Biochimique

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Pyrazoles are known to be involved in various metabolic pathways .

Subcellular Localization

Related compounds have been shown to localize to specific compartments or organelles within the cell .

Propriétés

IUPAC Name |

2-tert-butyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-7(2,3)9-6(10)4-5-8-9/h4-5,8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJPZVMSXBQIPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C=CN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214057-39-3 |

Source

|

| Record name | 1-tert-butyl-1H-pyrazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2970591.png)

![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2970595.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexa-4,5-dienoicacid](/img/structure/B2970599.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2970602.png)

![(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2970604.png)

![2-(ethylsulfanyl)-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2970606.png)

![N-(4-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine](/img/structure/B2970607.png)

![N-cyclopentyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2970608.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2970613.png)